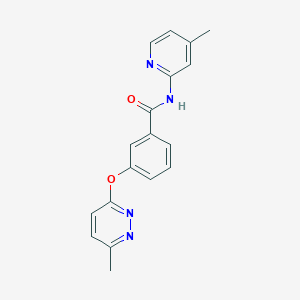
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide, with the CAS number 1251708-56-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O with a molecular weight of 320.3 g/mol. The compound features a benzamide core substituted with pyridazine and pyridine moieties, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Receptor Modulation : They may act as ligands for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that derivatives of pyridazine and pyridine exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
Anticancer Activity
Recent studies suggest that the compound may have anticancer properties. Research has indicated that similar benzamide derivatives can induce apoptosis in cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of a related compound on breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, indicating significant cytotoxicity.
Insecticidal Activity
Given the increasing resistance to conventional insecticides, research has focused on novel compounds for vector control. Studies indicate that compounds like this compound can exhibit larvicidal activity against Aedes aegypti.
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| Compound C | 28.9 ± 5.6 | 162.7 ± 26.2 |
Toxicity Studies
Toxicological evaluations are crucial for assessing the safety profile of new compounds. In vitro studies have shown that at high concentrations (up to 5200 µM), related compounds exhibited no significant cytotoxicity towards human peripheral blood mononuclear cells.
In vivo studies in mice treated with high doses (2000 mg/kg) revealed mild behavioral effects but no structural toxicity in vital organs such as the liver and kidneys.
Propiedades
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-8-9-19-16(10-12)20-18(23)14-4-3-5-15(11-14)24-17-7-6-13(2)21-22-17/h3-11H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJAACGSYJNFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














